2-[3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid
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Overview
Description
Sinapoyl malate is a naturally occurring compound found in plants, particularly in the Brassicaceae family. It is a derivative of sinapic acid and malic acid, and it plays a crucial role in protecting plants from ultraviolet radiation by acting as a UV filter. This compound is also known for its antioxidant properties, making it an important subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinapoyl malate can be synthesized through a two-step process involving the opening of Meldrum’s acid with naturally occurring hydroxy acids, followed by a Knoevenagel-Doebner condensation with biomass-derived p-hydroxybenzaldehydes. This method is considered sustainable and environmentally friendly .
Industrial Production Methods: Industrial production of sinapoyl malate focuses on green chemistry principles to minimize environmental impact. The process involves the use of unprotected hydroxy acids and biomass-derived aldehydes, ensuring a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sinapoyl malate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions include various esters and derivatives of sinapoyl malate, which can have different biological and chemical properties .
Scientific Research Applications
Sinapoyl malate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying UV protection and antioxidant mechanisms.
Biology: Its role in plant defense mechanisms against UV radiation and oxidative stress is extensively studied.
Medicine: Research is ongoing into its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.
Industry: It is used in the formulation of sunscreens and other cosmetic products due to its UV filtering capabilities
Mechanism of Action
Sinapoyl malate exerts its effects primarily through its ability to absorb UV radiation and neutralize reactive oxygen species. It targets molecular pathways involved in oxidative stress and inflammation, thereby protecting cells from damage. The compound’s antioxidant properties are attributed to its phenolic structure, which allows it to donate electrons and neutralize free radicals .
Comparison with Similar Compounds
Sinapic Acid: A precursor to sinapoyl malate, known for its antioxidant properties.
Sinapoyl Glucose: Another ester of sinapic acid, involved in plant defense mechanisms.
Sinapoyl Choline: Found in plants, it has similar UV protective properties
Uniqueness: Sinapoyl malate is unique due to its dual role as a UV filter and antioxidant. Its ability to protect plants from UV radiation while also scavenging free radicals makes it a valuable compound for both scientific research and industrial applications .
Properties
IUPAC Name |
2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDGAPSRYCQPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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